molecular formula C8H7BrN4S2 B10897374 N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10897374
M. Wt: 303.2 g/mol
InChI Key: GFWBENCUUOTUQV-QDEBKDIKSA-N
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Description

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of bromine, thiophene, triazole, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and thiophene components.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and thiophene moieties, along with the triazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H7BrN4S2

Molecular Weight

303.2 g/mol

IUPAC Name

(E)-1-(4-bromothiophen-2-yl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C8H7BrN4S2/c1-14-8-12-10-5-13(8)11-3-7-2-6(9)4-15-7/h2-5H,1H3/b11-3+

InChI Key

GFWBENCUUOTUQV-QDEBKDIKSA-N

Isomeric SMILES

CSC1=NN=CN1/N=C/C2=CC(=CS2)Br

Canonical SMILES

CSC1=NN=CN1N=CC2=CC(=CS2)Br

Origin of Product

United States

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